Manidipine dihydrochloride

Renal Hemodynamics Hypertension Calcium Channel Blocker

Manidipine dihydrochloride is NOT a generic dihydropyridine—it is a dual L- and T-type calcium channel blocker that preserves intraglomerular pressure and offers a quantifiable tolerability advantage. Unlike amlodipine or nifedipine, it prevents reflex sympathetic activation and yields a significantly lower incidence of ankle edema (3.6% vs 17.5%). Ideal for hypertension studies involving CKD, insulin resistance, or metabolic comorbidities. Available in high purity (≥98%) for preclinical and clinical research. Order now to maintain protocol integrity and avoid confounding pharmacological outcomes.

Molecular Formula C35H40Cl2N4O6
Molecular Weight 683.6 g/mol
CAS No. 89226-75-5
Cat. No. B1676020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManidipine dihydrochloride
CAS89226-75-5
Synonyms2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
CV 4093
CV-4093
manidipine
manidipine dihydrochloride
manidipine hydrochloride
manidipine, (+-)-isome
Molecular FormulaC35H40Cl2N4O6
Molecular Weight683.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl
InChIInChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H
InChIKeyJINNGBXKBDUGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Manidipine Dihydrochloride (CAS 89226-75-5) Product Overview for Research & Procurement


Manidipine dihydrochloride (CAS 89226-75-5) is a third-generation dihydropyridine calcium channel blocker (CCB) that exerts antihypertensive activity by inhibiting voltage-dependent calcium inward currents in vascular smooth muscle cells, leading to systemic vasodilation [1]. Unlike many conventional dihydropyridine CCBs that primarily target L-type calcium channels, manidipine dihydrochloride also blocks T-type calcium channels, a pharmacological feature associated with distinct renal hemodynamic effects and a differentiated clinical tolerability profile . This compound is supplied as a hydrochloride salt for enhanced aqueous solubility and is widely utilized in both preclinical research and clinical studies for hypertension and related cardiovascular and renal conditions [1].

Why In-Class Substitution of Manidipine Dihydrochloride Is Not Straightforward: A Caution for Procurement Decisions


Despite belonging to the dihydropyridine calcium channel blocker class, manidipine dihydrochloride exhibits distinct pharmacological properties that preclude simple substitution with other in-class agents such as amlodipine, nifedipine, or nicardipine. Critically, manidipine is a dual L- and T-type calcium channel blocker, whereas conventional dihydropyridines like amlodipine and nifedipine primarily block L-type channels . This mechanistic divergence translates into measurably different effects on renal hemodynamics, sympathetic nervous system activation, and tolerability—specifically, the incidence of peripheral edema—as documented in head-to-head clinical trials [1][2]. Consequently, selecting a generic alternative based solely on class membership risks introducing unwanted pharmacological outcomes, such as increased sympathetic drive or exacerbation of intraglomerular pressure, which can compromise the scientific integrity of research protocols and therapeutic consistency [1].

Manidipine Dihydrochloride: Quantified Differentiation Against Amlodipine, Nifedipine, and Nicardipine


Preservation of Intraglomerular Pressure: Direct Comparison with Amlodipine

In a 4-week randomized, double-blind, parallel-group study involving 104 hypertensive patients (manidipine 20 mg/day, n=54; amlodipine 10 mg/day, n=50), manidipine did not alter intraglomerular pressure (Pglom: 69.5 ± 3.9 to 69.5 ± 3.6 mmHg, P = 0.951), while amlodipine caused a significant increase (Pglom: 68.6 ± 4.4 to 70.2 ± 4.0 mmHg, P = 0.009). The difference in the change of Pglom between the two groups was 1.2 mmHg (P = 0.042) [1]. This differential effect on renal microvasculature is attributed to manidipine's ability to block T-type calcium channels on efferent arterioles, whereas amlodipine primarily acts on L-type channels of afferent arterioles [2].

Renal Hemodynamics Hypertension Calcium Channel Blocker

Lower Incidence of Ankle Edema: Direct Comparison with Amlodipine

In a 48-week randomized, double-blind, multicenter trial comparing manidipine (10-20 mg/day) and amlodipine (5-10 mg/day) in 460 patients with mild-to-moderate essential hypertension, manidipine was associated with a significantly lower incidence of ankle edema. The safety profile favored manidipine, with ankle edema reported in a smaller proportion of patients compared to amlodipine [1]. A meta-analysis of head-to-head trials further quantified this difference, reporting ankle edema rates of 3.6% for manidipine versus 17.5% for amlodipine [2].

Tolerability Hypertension Calcium Channel Blocker

Absence of Sympathetic Activation: Direct Comparison with Amlodipine and Felodipine

A 24-week randomized, double-blind study compared the effects of four dihydropyridine CCBs on plasma norepinephrine (NE) levels in 60 hypertensive patients. Chronic treatment with amlodipine (5-10 mg/day) increased plasma NE by +34.9% (P < 0.01 vs placebo), and felodipine (5-10 mg/day) increased NE by +39.4% (P < 0.01 vs placebo). In contrast, manidipine (10-20 mg/day) caused a non-significant increase of +2.9% (NS) [1]. Heart rate increased only with felodipine (+3.1 bpm; P < 0.05), not with manidipine or amlodipine, indicating a lack of reflex tachycardia with manidipine despite the absence of sympathetic activation [1].

Sympathetic Nervous System Hypertension Calcium Channel Blocker

Enhanced Natriuretic Action: Direct Comparison with Nifedipine and Nicardipine

In spontaneously hypertensive rats (SHR), a single oral dose of manidipine (3 mg/kg) significantly increased sodium and water excretion over a 3-hour collection period. This natriuretic action was more prominent than that observed with equivalent doses (3 mg/kg) of nifedipine and nicardipine [1]. The enhanced natriuretic effect is consistent with manidipine's dual L- and T-type channel blockade and its renal hemodynamic profile, potentially contributing to its blood pressure-lowering efficacy and renal protective properties [2].

Natriuresis Hypertension Preclinical Pharmacology

Comparative Antihypertensive Efficacy: Equivalence with Amlodipine and Enalapril

Multiple randomized controlled trials demonstrate that manidipine's blood pressure-lowering effect is comparable to other first-line antihypertensive agents. In a 48-week trial, manidipine (10-20 mg/day) reduced sitting systolic BP by 15.2 mmHg and diastolic BP by 11.3 mmHg, while amlodipine (5-10 mg/day) achieved reductions of 17.0 mmHg and 12.3 mmHg, respectively; the difference was not statistically significant [1]. Similarly, a 48-week study in CKD patients showed manidipine (10-20 mg/day) reduced SBP/DBP from 155/100 to 139/86 mmHg, while enalapril (10-20 mg/day) reduced BP to 134/85 mmHg; both were significant reductions from baseline with no statistically significant difference in renal function decline [2]. A 2001 review confirmed that BP reduction with manidipine was similar to amlodipine, enalapril, and delapril, with 24-hour trough-to-peak ratios exceeding 50% [3].

Antihypertensive Efficacy Hypertension Clinical Trial

Improved Insulin Sensitivity: Direct Comparison with Lercanidipine and Nifedipine

Clinical data indicate that manidipine is more effective than lercanidipine in reducing insulin resistance in obese and hypertensive individuals, while nifedipine treatment has been reported to increase insulin desensitization . This metabolic differentiation is relevant for hypertensive patients with comorbid metabolic syndrome or type 2 diabetes mellitus, where manidipine's neutral or beneficial effect on insulin sensitivity offers an advantage over certain other dihydropyridine CCBs [1].

Insulin Resistance Metabolic Effects Hypertension

Optimal Research and Procurement Scenarios for Manidipine Dihydrochloride


Renal Hemodynamics and Renoprotection Studies in Hypertension Models

Manidipine dihydrochloride is the preferred dihydropyridine CCB for research protocols requiring preservation of intraglomerular pressure and renal function. Its dual L- and T-type channel blockade prevents the elevation of Pglom observed with amlodipine, making it ideal for studies in hypertensive patients with or at risk for chronic kidney disease [1][2]. Researchers investigating the renoprotective effects of antihypertensive therapy should prioritize manidipine over conventional CCBs that lack efferent arteriolar action [1].

Long-Term Hypertension Management Studies Emphasizing Tolerability and Adherence

For longitudinal studies where patient retention and adverse event profiles are critical endpoints, manidipine dihydrochloride offers a quantifiable tolerability advantage. Its significantly lower incidence of ankle edema (3.6% vs. 17.5% for amlodipine) and lack of sympathetic activation reduce drop-out rates and confounding cardiovascular effects, ensuring cleaner data on primary outcomes [3][4]. This is particularly relevant for studies in elderly populations or those requiring long-term follow-up.

Metabolic Syndrome and Diabetes Hypertension Research

Manidipine dihydrochloride is indicated for studies involving hypertensive patients with comorbid insulin resistance, obesity, or type 2 diabetes mellitus. Evidence shows it reduces insulin resistance, whereas other dihydropyridines like nifedipine may worsen it . Its neutral effect on plasma norepinephrine and favorable metabolic profile make it a suitable comparator or intervention in trials assessing cardiovascular and metabolic outcomes [4].

Preclinical Natriuresis and Volume Regulation Studies

In animal models of hypertension, manidipine dihydrochloride demonstrates superior natriuretic activity compared to nifedipine and nicardipine at equivalent doses [5]. Researchers investigating the renal handling of sodium and volume regulation in hypertension should consider manidipine as a tool compound for its enhanced natriuretic effect, which may contribute to its overall antihypertensive mechanism [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Manidipine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.